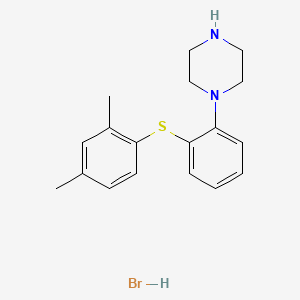
Vortioxetine hydrobromide
Cat. No. B611705
Key on ui cas rn:
960203-27-4
M. Wt: 379.4 g/mol
InChI Key: VNGRUFUIHGGOOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08598348B2
Procedure details


Under a nitrogen atmosphere Pddba2 (211 mg, 0.367 mmol), BINAP (458 mg, 0.736 mmol), sodium tert-butoxide (26.0 g), piperazine (27.5 g) and toluene (185 mL) were stirred at room temperature for approx 30 minutes. To this mixture was added 1-bromo-2-iodobenzene (12 mL) and 2,4-dimethylthiophenol (12.3 mL) and the reaction mixture was stirred for approximately 60 minutes without heating. The reaction mixture was then heated at reflux for 5 hours, and then water (70 mL) was added followed by stirring for a further 5 minutes before the phases were separated (temperature above 60 C). The toluene phase was washed 2 times with a sodium chloride solution. To the warm toluene phase was added hydrobromic acid 48% (16.2 g), seeding crystals (HBr β-form) were added and the solution was cooled. 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine-HBr was isolated by filtration, and the filter cake was washed with toluene (160 mL) and water (190 mL). Analysis of a dried sample of filter cake showed 0.64% compound 1 and 70 ppm Pd. The wet filter cake was heated in isopropanol (345 mL) at reflux temperature and the hot solution was blank filtered. The clear solution was cooled to below room temperature, isopropanol solvate of 1-(2,4-dimethylphenylsulfanyl)phenyl]piperazine-HBr was isolated by filtration, washed with isopropanol (40 mL) and dried under vacuum at 40° C. Analysis showed compound 1 (0.05%) and 2 ppm Pd.







Identifiers


|
REACTION_CXSMILES
|
C1C=CC(P(C2[C:23]([C:24]3[C:33](P(C4C=CC=CC=4)C4C=CC=CC=4)=[CH:32][CH:31]=[C:30]4[C:25]=3C=CC=[CH:29]4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1.CC(C)([O-])C.[Na+].[NH:53]1[CH2:58][CH2:57][NH:56][CH2:55][CH2:54]1.[Br:59]C1C=CC=CC=1I.C[C:68]1[CH:73]=[C:72](C)[CH:71]=[CH:70][C:69]=1[SH:75]>O.C1(C)C=CC=CC=1>[BrH:59].[CH3:23][C:24]1[CH:25]=[C:30]([CH3:29])[CH:31]=[CH:32][C:33]=1[S:75][C:69]1[CH:70]=[CH:71][CH:72]=[CH:73][C:68]=1[N:53]1[CH2:58][CH2:57][NH:56][CH2:55][CH2:54]1 |f:1.2,8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
458 mg
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
|
|
Name
|
|
|
Quantity
|
26 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[Na+]
|
|
Name
|
|
|
Quantity
|
27.5 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCNCC1
|
|
Name
|
|
|
Quantity
|
185 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=CC=C1)I
|
|
Name
|
|
|
Quantity
|
12.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C=CC(=C1)C)S
|
Step Three
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred for approximately 60 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
without heating
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was then heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 5 hours
|
|
Duration
|
5 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
by stirring for a further 5 minutes before the phases
|
|
Duration
|
5 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were separated (temperature above 60 C)
|
WASH
|
Type
|
WASH
|
|
Details
|
The toluene phase was washed 2 times with a sodium chloride solution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the warm toluene phase was added hydrobromic acid 48% (16.2 g)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was cooled
|
Outcomes


Product
Details
Reaction Time |
60 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Br.CC1=C(C=CC(=C1)C)SC1=C(C=CC=C1)N1CCNCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
